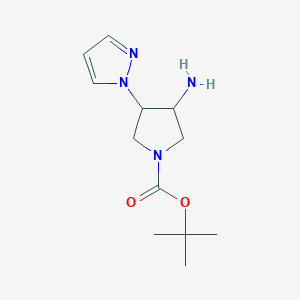
rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with an amino group and a pyrazolyl group, as well as a tert-butyl carbamate protecting group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the amino and pyrazolyl groups via substitution reactions. The tert-butyl carbamate protecting group is then introduced to protect the amino group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The amino and pyrazolyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Industry: The compound’s unique structural features make it useful in the development of novel materials and catalysts.
作用機序
The mechanism by which rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include key signaling or metabolic pathways relevant to the compound’s intended use.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents or protecting groups. Examples include:
- tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
- tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis is unique due to the presence of both an amino group and a pyrazolyl group on the pyrrolidine ring, as well as the specific stereochemistry of the compound. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H20N4O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-pyrazol-1-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-9(13)10(8-15)16-6-4-5-14-16/h4-6,9-10H,7-8,13H2,1-3H3 |
InChIキー |
CKRVWYJQJKYDHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N2C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)

![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)


![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
